![molecular formula C16H19NO B14652040 4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline CAS No. 53039-60-4](/img/structure/B14652040.png)
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline can be synthesized via the reduction of Schiff bases. The typical synthetic route involves the reaction of 4-methoxybenzaldehyde with N,N-dimethylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the catalytic hydrogenation of the corresponding Schiff base using a palladium catalyst. This method allows for the production of the compound in larger quantities with high purity .
化学反应分析
Types of Reactions
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both a methoxy group and a dimethylaniline moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in organic synthesis and material science .
属性
CAS 编号 |
53039-60-4 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC 名称 |
4-[(4-methoxyphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19NO/c1-17(2)15-8-4-13(5-9-15)12-14-6-10-16(18-3)11-7-14/h4-11H,12H2,1-3H3 |
InChI 键 |
JWOLDPBVODTLBN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
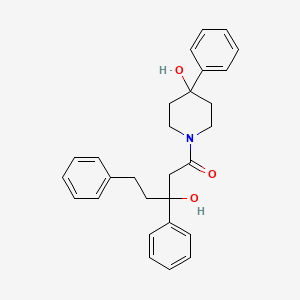
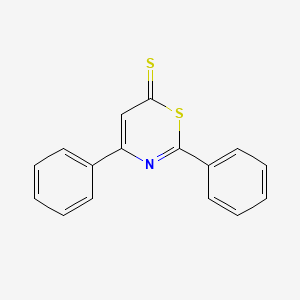
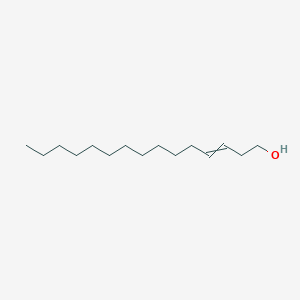
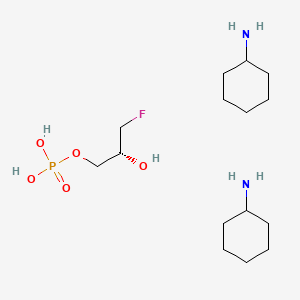
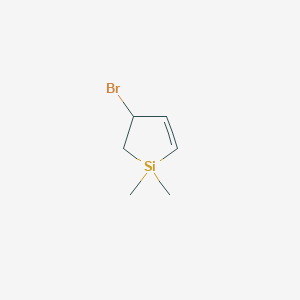
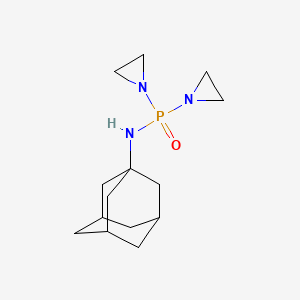
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
